molecular formula C15H12N2O4S B3002090 3-[(4-methoxyphenyl)sulfonyl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 931313-84-7

3-[(4-methoxyphenyl)sulfonyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B3002090
CAS No.: 931313-84-7
M. Wt: 316.33
InChI Key: RYYYTJMQJPHLEU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methoxyphenyl)sulfonyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one. One efficient method is the metal-free C-3 chalcogenation (sulfenylation and selenylation) using aryl sulfonyl hydrazides as thiol surrogates . This reaction proceeds under mild conditions and can be executed on a gram scale, highlighting its broad functional group tolerance .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalability of the metal-free C-3 chalcogenation method suggests its potential for industrial applications. The operational simplicity and high yields (up to 95%) make it a promising candidate for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[(4-methoxyphenyl)sulfonyl]-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(4-methoxyphenyl)sulfonyl]-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4H-pyrido[1,2-a]pyrimidin-4-one: The parent compound with similar biological activities.

    3-[(4-chlorophenyl)sulfonyl]-4H-pyrido[1,2-a]pyrimidin-4-one: A derivative with a chlorine substituent instead of a methoxy group.

    3-[(4-nitrophenyl)sulfonyl]-4H-pyrido[1,2-a]pyrimidin-4-one: A derivative with a nitro substituent.

Uniqueness

3-[(4-methoxyphenyl)sulfonyl]-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its methoxy substituent, which can influence its electronic properties and biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfonylpyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c1-21-11-5-7-12(8-6-11)22(19,20)13-10-16-14-4-2-3-9-17(14)15(13)18/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYYTJMQJPHLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC=CN3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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